molecular formula C23H21ClN4O2 B10896688 N-(2-chlorobenzyl)-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(2-chlorobenzyl)-1-(4-methoxyphenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10896688
M. Wt: 420.9 g/mol
InChI Key: NZMYYSPNERDHAK-UHFFFAOYSA-N
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Description

N~4~-(2-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a pyrazolo[3,4-b]pyridine core, substituted with various functional groups including a 2-chlorobenzyl, a 4-methoxyphenyl, and a carboxamide group. The compound’s unique structure makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of N4-(2-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials

    Formation of the Pyrazolo[3,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-b]pyridine ring system.

    Introduction of Substituents: The 2-chlorobenzyl, 4-methoxyphenyl, and carboxamide groups are introduced through various substitution reactions, often involving the use of reagents such as chlorobenzyl chloride, methoxyphenylamine, and carboxylic acid derivatives.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

N~4~-(2-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N~4~-(2-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-(2-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N~4~-(2-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-(4-Chlorobenzyl)-4-methoxyaniline: This compound shares the 4-chlorobenzyl and 4-methoxyphenyl groups but lacks the pyrazolo[3,4-b]pyridine core.

    2-(4-Chlorobenzyl)pyridine: This compound contains the 4-chlorobenzyl group and a pyridine ring but lacks the pyrazolo[3,4-b]pyridine core and other substituents.

The uniqueness of N4-(2-CHLOROBENZYL)-1-(4-METHOXYPHENYL)-3,6-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and the pyrazolo[3,4-b]pyridine core, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H21ClN4O2

Molecular Weight

420.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-(4-methoxyphenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H21ClN4O2/c1-14-12-19(23(29)25-13-16-6-4-5-7-20(16)24)21-15(2)27-28(22(21)26-14)17-8-10-18(30-3)11-9-17/h4-12H,13H2,1-3H3,(H,25,29)

InChI Key

NZMYYSPNERDHAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C)C(=O)NCC4=CC=CC=C4Cl

Origin of Product

United States

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